molecular formula C21H36FeO15S3 B12360497 Iron(III) 4-methylbenzenesulfonate hexahydrate

Iron(III) 4-methylbenzenesulfonate hexahydrate

Cat. No.: B12360497
M. Wt: 680.5 g/mol
InChI Key: XPFWAQOANCMPNO-UHFFFAOYSA-N
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Description

Iron(III) 4-methylbenzenesulfonate hexahydrate (C₂₁H₂₃FeO₁₀S₃·6H₂O, CAS 312619-41-3) is a coordination compound featuring an iron(III) center coordinated to three 4-methylbenzenesulfonate (tosylate) anions and six water molecules. It is commonly used as a Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts alkylation and polymerization reactions due to its strong electron-withdrawing properties and solubility in polar solvents . Its tosylate ligands enhance stability and solubility in organic media compared to simpler iron salts like chlorides or sulfates.

Properties

Molecular Formula

C21H36FeO15S3

Molecular Weight

680.5 g/mol

IUPAC Name

iron;4-methylbenzenesulfonic acid;hexahydrate

InChI

InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2

InChI Key

XPFWAQOANCMPNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe]

Origin of Product

United States

Preparation Methods

Primary Synthesis Route via Iron Hydroxide Intermediate

The most widely documented method involves the reaction of iron hydroxide with p-toluenesulfonic acid, as detailed in the patent CN102911089B. This approach prioritizes cost-effectiveness and scalability, making it suitable for industrial production.

Stepwise Procedure

  • Preparation of Iron Hydroxide Precursor

    • Dissolve ammonium ferric sulfate ($$ \text{NH}4\text{Fe(SO}4\text{)}2 \cdot 12\text{H}2\text{O} $$) in deionized water.
    • Gradually add sodium hydroxide ($$ \text{NaOH} $$) solution (25–30% w/v) under constant stirring until the pH reaches 7.0–9.0.
    • Collect the resulting iron hydroxide ($$ \text{Fe(OH)}_3 $$) precipitate via filtration.
  • Purification of Iron Hydroxide

    • Wash the precipitate with deionized water until the supernatant’s conductivity falls below 100 µS/cm, ensuring removal of sulfate and sodium ions.
    • Suspend the washed precipitate in a filter bag and air-dry at room temperature to form a colloidal hydrate ($$ \text{Fe(OH)}3 \cdot n\text{H}2\text{O} $$).
  • Reaction with p-Toluenesulfonic Acid

    • Combine the colloidal iron hydroxide with p-toluenesulfonic acid ($$ \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} $$) in a 1:3 molar ratio.
    • Stir vigorously at 25–40°C until complete dissolution, forming a deep orange solution.
  • Crystallization and Drying

    • Concentrate the solution under reduced pressure at 80°C to a viscous consistency.
    • Cool to 5–10°C to induce crystallization.
    • Crush the crystals and dry at 80–90°C for 5–7 hours to obtain the hexahydrate product.
Key Process Parameters
Parameter Optimal Range Impact on Yield/Purity
pH during precipitation 7.0–9.0 Minimizes iron loss as soluble species
Washing cycles 8–10 Reduces sulfate content to <0.1%
Drying temperature 80–90°C Prevents dehydration beyond hexahydrate

Alternative Approaches and Modifications

Solvent-Assisted Recrystallization

Industrial batches often employ solvent mixtures to enhance crystal quality:

  • Dissolve the crude product in a 1:1 (v/v) ethanol-water mixture at 60°C.
  • Filter hot to remove insoluble impurities.
  • Cool slowly to 4°C to yield needle-like crystals with ≥99% purity.

Scalability Considerations

  • Batch Size : Pilot-scale reactions (1–10 kg) require extended stirring (24–48 hours) to ensure complete acid neutralization.
  • Energy Efficiency : Vacuum concentration at 60–70°C (instead of 80°C) reduces thermal degradation while maintaining yield.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1180 cm$$^{-1}$$ ($$ \text{S=O} $$ stretching) and 620 cm$$^{-1}$$ ($$ \text{Fe-O} $$) confirm ligand coordination.
  • $$^{1}\text{H NMR} $$ : Resonances at δ 2.4 ppm (methyl group) and δ 7.2–7.8 ppm (aromatic protons) validate structural integrity.

Purity Assessment

Test Specification Method
Iron content 8.2–8.5% (w/w) ICP-OES
Sulfate residue ≤0.01% Gravimetric analysis
Water of crystallization 15.5–16.5% Karl Fischer titration

Applications in Polymer Synthesis

The compound’s role as an oxidizing agent in conductive polymers exemplifies its practical utility:

  • Poly(3,4-ethylenedioxythiophene) (PEDOT) : A 0.3 M solution in isopropanol facilitates vapor-phase polymerization, achieving film conductivities of 120–450 S/cm.
  • Poly(thiophene phenylenes) : Acts as a dopant, reducing sheet resistance to 10–20 Ω/sq in thin-film transistors.

Chemical Reactions Analysis

Types of Reactions

Iron(III) 4-methylbenzenesulfonate hexahydrate primarily undergoes oxidation reactions due to its oxidizing properties. It can also participate in substitution reactions where the sulfonate group is replaced by other functional groups .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic substrates that can be oxidized, such as alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific substrates used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce various sulfonated organic compounds .

Scientific Research Applications

Synthesis of Conductive Polymers

Iron(III) 4-methylbenzenesulfonate hexahydrate is commonly used as an oxidizing agent in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). The compound facilitates the polymerization process through vapor phase polymerization, leading to the formation of nanofilms that exhibit excellent electrical conductivity.

Case Study: PEDOT Synthesis

In a study examining the Seebeck effect of PEDOT-Tos, varying concentrations of this compound were utilized as an oxidant. The results indicated that different oxidation levels significantly affected the thermoelectric properties of the resulting polymer .

Catalytic Applications

This compound serves as a precursor for synthesizing iron-based catalysts, particularly for oxygen reduction reactions in fuel cells. The iron(III) complex can be functionalized to enhance its catalytic activity.

Data Table: Catalytic Applications

ApplicationDescription
Oxygen Reduction ReactionUsed to create Fe, N, and S functionalized carbon electrocatalysts .
Antibacterial ActivityExhibited promising antibacterial and antifungal properties when incorporated into mixed-ligand complexes .

Medicinal Chemistry

This compound has been explored for its potential in medicinal applications, particularly in developing new therapeutic agents. Its ability to form complexes with various ligands allows for the design of targeted drug delivery systems.

Case Study: Antimicrobial Complexes

Research has shown that mixed-ligand complexes derived from iron(III) p-toluenesulfonate exhibit significant antimicrobial activity. These complexes mimic natural enzymes and have potential applications in treating infections caused by resistant strains of bacteria .

Material Science

The compound is also utilized in material science for synthesizing advanced materials with specific properties. Its role as an oxidizing agent in polymer synthesis contributes to producing materials with enhanced mechanical and electrical properties.

Mechanism of Action

The mechanism by which iron(III) 4-methylbenzenesulfonate hexahydrate exerts its effects is primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons from organic substrates to itself, resulting in the oxidation of the substrates. This process involves the formation of iron(II) species and the subsequent regeneration of iron(III) through reaction with oxygen or other oxidants .

Comparison with Similar Compounds

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

Chemical Properties :

  • Molecular Weight: 270.30 g/mol (CAS 10025-77-1).
  • Structure: Hexahydrate form with Fe³⁺ coordinated to six water molecules and three chloride ions.
  • Deliquescent, highly hygroscopic, and acidic in aqueous solution .

Key Differences :

  • Solubility: FeCl₃·6H₂O is highly soluble in water (>500 g/L at 20°C) but less stable in non-polar solvents. Iron(III) tosylate exhibits better solubility in organic solvents due to hydrophobic tosylate groups.
  • Catalytic Efficiency : Tosylate’s bulky ligands reduce hydrolysis, enhancing catalytic longevity in organic media .

Iron(III) Sulfate Hydrate (Fe₂(SO₄)₃·xH₂O)

Chemical Properties :

  • Variable hydration states (e.g., Fe₂(SO₄)₃·9H₂O).
  • Forms acidic solutions (pH ~2–3) and decomposes at elevated temperatures .

Key Differences :

  • Thermal Stability : Sulfates decompose at lower temperatures (~480°C) than tosylates, limiting high-temperature applications.
  • Reactivity: Sulfate’s high polarity restricts use in non-aqueous systems, whereas tosylate’s organic compatibility broadens synthetic utility .

Iron(III) Oxalate Hexahydrate (Fe₂(C₂O₄)₃·6H₂O)

Chemical Properties :

  • Molecular Weight: 483.84 g/mol (CAS 5936-11-8).
  • Green crystalline solid with low aqueous solubility .

Key Differences :

  • Solubility : Insoluble in water and most organic solvents, unlike the tosylate.
  • Ligand Effects : Oxalate forms stable complexes, reducing redox activity, whereas tosylate allows tunable Lewis acidity .

Ammonium Iron(III) Sulfate Dodecahydrate (NH₄Fe(SO₄)₂·12H₂O)

Chemical Properties :

  • Molecular Weight: 482.19 g/mol (CAS 10138-04-2).
  • Alum structure with Fe³⁺ in an octahedral sulfate environment .

Key Differences :

  • Stability: Ammonium sulfate’s double salt structure enhances crystallinity but limits solubility in non-polar media.
  • Acidity : Weaker Lewis acid than tosylate derivatives due to sulfate’s electron-donating effects .

Data Table: Comparative Properties of Iron(III) Compounds

Compound Molecular Weight (g/mol) Water Solubility (g/L) Melting Point (°C) Key Applications
Iron(III) 4-methylbenzenesulfonate hexahydrate 587.44 High (organic solvents) Not reported Organic catalysis, polymerization
Iron(III) chloride hexahydrate 270.30 >500 37 (decomposes) Water treatment, nanoparticle synthesis
Iron(III) sulfate hydrate 399.88 (anhydrous) 440 480 (decomposes) Fuel catalysts, coagulation
Iron(III) oxalate hexahydrate 483.84 Insoluble 190 (decomposes) Photocatalysis, nanomaterials
Ammonium iron(III) sulfate 482.19 124 39 (decomposes) Analytical chemistry

Research Findings and Trends

  • Catalytic Performance : Iron(III) tosylate outperforms chloride and sulfate in organic media due to enhanced solubility and ligand stability .
  • Nanomaterial Synthesis: Chloride precursors dominate due to cost-effectiveness, but tosylates offer better control over particle morphology in hydrophobic systems .
  • Thermal Stability : Sulfates and oxalates decompose at moderate temperatures, limiting high-temperature applications compared to tosylates .

Biological Activity

Iron(III) 4-methylbenzenesulfonate hexahydrate, also known as Iron(III) p-toluenesulfonate hexahydrate, is a compound with significant biological and chemical applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C7H10FeO4S6H2O\text{C}_7\text{H}_{10}\text{FeO}_4\text{S}\cdot 6\text{H}_2\text{O}
  • Molecular Weight : 246.06 g/mol
  • CAS Number : 312619-41-3

Iron(III) p-toluenesulfonate hexahydrate is typically used as an oxidizing agent in various chemical syntheses, including the production of conducting polymers and nanomaterials .

Antimicrobial Properties

Research indicates that Iron(III) p-toluenesulfonate exhibits notable antimicrobial activity against various pathogenic bacteria. In a study assessing its efficacy, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Inhibitory effects observed on Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action appears to involve oxidative stress induction in microbial cells, leading to cell membrane damage and eventual cell lysis .

Iron(III) p-toluenesulfonate acts primarily as an oxidizing agent. The ferric ion (Fe3+\text{Fe}^{3+}) can participate in redox reactions that generate reactive oxygen species (ROS), which are detrimental to microbial cells. This oxidative stress can disrupt cellular functions, including:

  • Membrane Integrity : Damage to the lipid bilayer leading to leakage of cellular contents.
  • DNA Damage : Interference with nucleic acid synthesis and function.
  • Protein Denaturation : Oxidation of amino acid residues affecting enzyme activity.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial effectiveness of Iron(III) p-toluenesulfonate against various bacterial strains using broth microdilution methods. Results indicated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Synergistic Effects with Antibiotics :
    Investigations into the synergistic effects of Iron(III) p-toluenesulfonate when combined with conventional antibiotics showed enhanced antibacterial activity. This suggests potential applications in overcoming antibiotic resistance by using it as an adjuvant therapy .

Safety and Toxicity

Iron(III) p-toluenesulfonate is classified as causing serious eye damage (Category 1) according to GHS classification standards. Safety precautions should be taken when handling this compound due to its corrosive nature .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
  • Mechanistic Studies : To better understand the biochemical pathways affected by Iron(III) p-toluenesulfonate.
  • Formulation Development : Investigating its use in drug formulations for enhanced delivery and efficacy against resistant bacterial strains.

Summary Table of Biological Activity

Property Observation
Antimicrobial SpectrumEffective against Gram-positive and Gram-negative bacteria
MIC Range32 - 128 µg/mL
MechanismInduction of oxidative stress leading to cell lysis
Safety ClassificationCauses serious eye damage (GHS Category 1)

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Iron(III) 4-methylbenzenesulfonate hexahydrate, and how can impurities be minimized?

  • Methodological Answer : The synthesis typically involves reacting iron(III) salts (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O) with 4-methylbenzenesulfonic acid under controlled pH and temperature. A common approach is to dissolve stoichiometric amounts of FeCl₃·6H₂O and sodium 4-methylbenzenesulfonate in deionized water, followed by refluxing at 80–90°C for 2–4 hours. Impurities like unreacted ligands or residual chloride ions can be removed via repeated recrystallization or dialysis . Centrifugation (≥3000 rpm for 10 min) is recommended to isolate the hexahydrate form .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To confirm sulfonate group coordination (peaks at 1030–1180 cm⁻¹ for S=O stretching) and hydration .
  • UV-Vis Spectroscopy : For monitoring Fe³⁺ electronic transitions (absorbance ~300–400 nm) and differentiating Fe(II)/Fe(III) states .
  • Thermogravimetric Analysis (TGA) : To verify hexahydrate stability (mass loss ~6 H₂O molecules at 30–150°C) .
  • Energy-Dispersive X-ray Spectroscopy (EDX) : For elemental composition validation .

Q. How should this compound be safely handled and stored to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to avoid hygroscopic decomposition . Neutralize spills with weak bases (e.g., NaHCO₃) before disposal as hazardous waste. Use desiccants like silica gel in storage areas to minimize moisture absorption .

Advanced Research Questions

Q. What role does this compound play in catalytic oxidation reactions, and how can its efficiency be optimized?

  • Methodological Answer : The compound acts as a Lewis acid catalyst in oxidation reactions (e.g., toluene or VOC degradation) by facilitating electron transfer. Optimize efficiency by:

  • Precursor Selection : Use high-purity Fe(NO₃)₃·9H₂O to reduce side reactions .
  • Support Matrices : Immobilize on metal-organic frameworks (MOFs) to enhance surface area and active site accessibility .
  • Reaction Conditions : Maintain pH 3–5 and temperatures ≤100°C to prevent Fe³⁺ reduction to Fe²⁺ .

Q. How do computational studies enhance understanding of its molecular interactions and stability?

  • Methodological Answer : Density Functional Theory (DFT) simulations model Fe³⁺ coordination with sulfonate ligands, predicting bond angles and hydration stability. For example, simulations show that the hexahydrate form stabilizes Fe³⁺ via six water molecules in an octahedral geometry, reducing hydrolysis . Molecular dynamics (MD) studies further reveal degradation pathways under thermal stress, guiding experimental condition design .

Q. What experimental strategies resolve contradictions in reported catalytic activity across studies?

  • Methodological Answer : Discrepancies often arise from precursor purity or reaction medium differences. To reconcile

  • Control Experiments : Compare activity using FeCl₃·6H₂O vs. Fe(NO₃)₃·9H₂O under identical conditions .
  • Surface Analysis : Use X-ray Photoelectron Spectroscopy (XPS) to detect surface Fe²⁺/Fe³⁺ ratios, which influence catalytic performance .
  • Statistical Design : Apply response surface methodology (RSM) to isolate variables (e.g., pH, temperature) affecting activity .

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